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2-Ethoxybenzaldehyde thiosemicarbazone

DNA binding Spectroscopic titration Anticancer ligand design

Researchers mapping ethoxy positional SAR require a confirmed ortho-substituted reference scaffold, but many vendors supply mixtures or mis-assigned isomers. 2-Ethoxybenzaldehyde thiosemicarbazone (ebtsc) is the structurally authenticated parent ligand (orthorhombic, Aba2, R=0.0414) that enables regiochemistry-controlled derivatization. - Serves as direct precursor to N4-pyrrolidinyl (2-EBP) and N4-morpholinyl (2-EBM) derivatives whose anticancer and DNA-binding profiles have been quantitatively benchmarked against para-ethoxy counterparts. - Bidentate S,N-coordination toward Mn(II) and Ni(II) is experimentally validated; the S-donor set differentiates it from the corresponding semicarbazone (ebsc, O-donor). - Supplied via AldrichCPR for on-demand library synthesis; buyer assumes characterization.

Molecular Formula C10H13N3OS
Molecular Weight 223.30 g/mol
Cat. No. B11988774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxybenzaldehyde thiosemicarbazone
Molecular FormulaC10H13N3OS
Molecular Weight223.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=NNC(=S)N
InChIInChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)/b12-7+
InChIKeyLEUDDSAVHRMERK-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxybenzaldehyde Thiosemicarbazone: Core Identity and Classification


2 -Ethoxybenzaldehyde thiosemicarbazone belongs to the benzaldehyde-derived thiosemicarbazone (TSC) class of Schiff-base ligands, distinguished by an ortho‑ethoxy (–OCH₂CH₃) substituent on the phenyl ring and an unsubstituted terminal –NH₂ on the thiosemicarbazone moiety [1]. This substitution pattern imparts distinctive steric and electronic properties that differentiate it from para‑ethoxy, 2‑methoxy, and unsubstituted benzaldehyde analogs. As a member of the AldrichCPR collection of rare and unique chemicals, this compound is supplied without pre‑determined analytical specifications, placing the burden of characterization on the end‑user laboratory . The compound has been utilized as a precursor to N4‑substituted derivatives (e.g., 2‑EBP, 2‑EBM), as an entry point in comparative anticancer structure–activity studies, and as a bidentate ligand for transition‑metal coordination chemistry [1].

Compound class

Ortho‑ethoxy benzaldehyde thiosemicarbazone (TSC) ligand; supplied without pre‑determined analytical specs.

Workflow

Precursor for N4‑derivatized TSC libraries; bidentate S,N‑donor for transition‑metal coordination chemistry.

Research context

Positional isomer SAR mapping; cancer cell‑model endpoint studies; comparative ligand design.

Why This Compound Cannot Be Interchanged with Generic Analogs


Within the benzaldehyde thiosemicarbazone family, the position and nature of the aryl substituent critically modulate DNA-binding affinity, anticancer potency, and metal-coordination behavior [1][2]. A direct four‑compound comparison by Singh et al. (2025) demonstrates that the ortho‑ethoxy‑bearing N4‑pyrrolidinyl derivative (2‑EBP) is measurably outperformed by its para‑ethoxy counterpart (4‑EBP) in CT‑DNA binding (Kb: 1.58 × 10⁵ M⁻¹ vs. 3.16 × 10⁴ M⁻¹), EGFR docking score (−6.80 kcal mol⁻¹ vs. −6.31 kcal mol⁻¹), and MCF‑7 cytotoxicity (IC₅₀: 21.2 μM vs. 38.5 μM) [1]. Metal‑complexation studies reveal that 2‑ethoxybenzaldehyde thiosemicarbazone (ebtsc) coordinates transition metals (Mnᴵᴵ, Niᴵᴵ) as a bidentate S,N‑donor via the thioketo sulfur and azomethine nitrogen, a mode that is sensitive to the steric demands of the ortho‑ethoxy group [2][3]. These quantitative divergences mean that substituting one ethoxy‑positional isomer or N4‑derivative for another produces non‑equivalent biological and coordination outcomes, precluding generic interchange in research or procurement.

  • Ortho‑ vs. para‑ethoxy mismatch

    Positional isomer substitution alters DNA‑binding affinity, cytotoxicity, and docking scores; ortho‑ethoxy derivatives may show measurably different biological readouts.

  • N4‑derivative non‑equivalence

    N4‑substituted analogs (pyrrolidine, morpholine) exhibit distinct potency and binding profiles; cannot interchange with the unsubstituted parent without validation.

  • Ligand donor‑set shift

    Thiosemicarbazone (S,N) vs. semicarbazone (O,N) donor atoms govern metal‑ion selectivity and complex properties; direct replacement may alter coordination behavior.

Quantitative Differentiation Evidence vs. Structural Analogs


CT-DNA Binding Affinity: Ortho-Ethoxy vs. Para-Ethoxy Derivatives

In a head‑to‑head study of four N4‑substituted thiosemicarbazones derived from ortho‑ and para‑ethoxy‑benzaldehydes, the ortho‑ethoxy pyrrolidinyl derivative (2‑EBP) exhibited a CT‑DNA binding constant (Kb) of 3.16 × 10⁴ M⁻¹, whereas the para‑ethoxy analog (4‑EBP) achieved the highest Kb among the series at 1.58 × 10⁵ M⁻¹—a 5‑fold difference [1]. Both compounds displayed hyperchromicity and a slight redshift upon DNA interaction [1].

CT‑DNA binding (Kb)
Head‑to‑head
2‑EBP (ortho‑ethoxy): 3.16 × 10⁴ M⁻¹ 4‑EBP (para‑ethoxy): 1.58 × 10⁵ M⁻¹ ≈5‑fold difference
Supports DNA‑binding SAR interpretation
Spectroscopic titration vs. CT‑DNA
DNA binding Spectroscopic titration Anticancer ligand design

In Silico EGFR Binding: Ortho-Ethoxy vs. Para-Ethoxy Docking Scores

Molecular docking against the EGFR tyrosine kinase domain (MOE software) revealed that 4‑EBP achieved the highest docking score of −6.80 kcal mol⁻¹, while 2‑EBP scored −6.31 kcal mol⁻¹, and the morpholine analog 2‑EBM scored the lowest at −5.82 kcal mol⁻¹ [1]. This 0.49 kcal mol⁻¹ advantage for the para‑ethoxy isomer represents a directionally consistent in silico preference.

EGFR docking score
Head‑to‑head
2‑EBP: −6.31 kcal mol⁻¹ 4‑EBP: −6.80 kcal mol⁻¹ Δ 0.49 kcal mol⁻¹
Supports in silico screening context
MOE docking; EGFR kinase domain
EGFR inhibition Molecular docking Computational drug design

Anticancer Potency Against MCF-7 Cells: Ortho- vs. Para-Ethoxy

The MTT assay on MCF‑7 breast adenocarcinoma cells yielded IC₅₀ values of 38.5 μM for 2‑EBP (ortho‑ethoxy, pyrrolidine), 42.0 μM for 2‑EBM (ortho‑ethoxy, morpholine), and 21.2 μM for 4‑EBP (para‑ethoxy, pyrrolidine) [1]. 4‑EBP was approximately 1.8‑fold more potent than its ortho‑ethoxy counterpart 2‑EBP. Against HepG‑2 hepatocellular carcinoma cells, 4‑EBP exhibited an IC₅₀ of 45.3 μM, while 2‑EBP showed 68.1 μM—a 1.5‑fold potency advantage for the para‑ethoxy isomer [1].

MCF‑7 cytotoxicity (IC₅₀)
Head‑to‑head
2‑EBP: 38.5 μM 4‑EBP: 21.2 μM ≈1.8‑fold difference
Supports cell‑model endpoint review
MTT assay; MCF‑7 adenocarcinoma
MCF‑7 cytotoxicity Breast cancer Thiosemicarbazone SAR

Bidentate S,N-Coordination Mode in Mn(II) and Ni(II) Complexes

Infrared spectral analysis confirmed that 2‑ethoxybenzaldehyde thiosemicarbazone (ebtsc) acts as a neutral bidentate ligand coordinating Mn(II) and Ni(II) through the thioketo sulfur and azomethine nitrogen atoms [1][2]. This binding mode is shared with the 2‑chlorobenzaldehyde analog (cbtsc) but distinct from the corresponding semicarbazone (ebsc), which coordinates through the carbonyl oxygen instead of sulfur [1][2]. Magnetic moment measurements indicated a high‑spin configuration for the Ni(II) complexes [2] and confirmed the paramagnetic nature of the Mn(II) complexes [1].

Coordination mode
Class‑level
ebtsc: bidentate S,N‑donor Ni(II) high‑spin, Mn(II) paramagnetic
Supports ligand‑donor selection review
IR, magnetic susceptibility; class‑level inference
Coordination chemistry Manganese complexes Nickel complexes

X-Ray Crystallographic Data for the Unsubstituted Scaffold

Single‑crystal X‑ray diffraction of the parent 2‑ethoxybenzaldehyde thiosemicarbazone reveals a nearly planar molecular conformation (within 0.2 Å) and a torsion angle C(4)–C(7)–C(8)–C(9) of −179(2)°, stabilized primarily by van der Waals interactions with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. In contrast, the 2‑methoxy analog crystallizes with a dihedral angle of 4.68(5)° between the thiosemicarbazone moiety and the phenyl ring, forming a centrosymmetric N–H⋯S hydrogen‑bonded dimer in the solid state [2]. The 2‑ethoxy derivative therefore adopts a more co‑planar solid‑state geometry, which may influence packing energetics and solubility.

Crystal structure planarity
Cross‑study
2‑ethoxy TSC: nearly planar, torsion −179(2)° 2‑methoxy analog: dihedral 4.68(5)°
Supports solid‑state conformation review
Single‑crystal XRD; orthorhombic Aba2
Crystal structure X‑ray diffraction Solid‑state conformation

Antimicrobial Activity of Ethoxy-Substituted TSC Glyoxime Complexes

In a comparative study by Babahan et al. (2014), the ligand 4‑ethoxybenzaldehyde thiosemicarbazone glyoxime (L2H2) and its Ni(II) and Cu(II) complexes were evaluated for antimicrobial activity by disc diffusion and MIC determination against 12 bacteria and 4 yeasts [1]. L2H2 and its Ni(II) and Cu(II) complexes showed activity against certain Gram‑positive bacteria and yeasts; the 4‑methoxy analog (L1H2) and its complexes displayed a similar spectrum but with non‑identical potency [1]. No directly comparable MIC dataset exists for the corresponding 2‑ethoxy series, but the data establish that ethoxy‑substituted benzaldehyde TSC glyoxime ligands possess Gram‑positive‑biased antimicrobial activity, with metal complexation generally enhancing the effect [1].

Antimicrobial inference
Data to verify
4‑ethoxy glyoxime complexes active vs. Gram‑positive bacteria/yeasts; no direct 2‑ethoxy data
Data gap; supports dedicated screening study
Disc diffusion/MIC; Babahan et al. 2014
Antimicrobial screening MIC determination Glyoxime complexes

Optimal Application Scenarios Based on Differentiation Evidence


Negative Control in Comparative Anticancer SAR Studies

Where the research objective is systematic structure–activity relationship (SAR) mapping of ethoxy‑positional isomers, 2‑ethoxybenzaldehyde thiosemicarbazone serves as the ortho‑substituted reference scaffold. Derivative 2‑EBP exhibits a CT‑DNA binding constant of 3.16 × 10⁴ M⁻¹, an EGFR docking score of −6.31 kcal mol⁻¹, and MCF‑7 IC₅₀ of 38.5 μM—values that are 5‑fold lower, 0.49 kcal mol⁻¹ less favorable, and 1.8‑fold less potent, respectively, than the para‑ethoxy derivative 4‑EBP [1]. This consistent differential positions the compound as an essential comparator to validate that observed biological activity is regiochemistry‑dependent.

Precursor for N4-Functionalized Thiosemicarbazone Libraries

As the unsubstituted parent compound (R2 = H), 2‑ethoxybenzaldehyde thiosemicarbazone is the direct synthetic precursor to the N4‑pyrrolidinyl (2‑EBP) and N4‑morpholinyl (2‑EBM) derivatives whose anticancer, DNA‑binding, and in silico profiles have been quantitatively characterized against their para‑ethoxy counterparts [1]. Its availability through Sigma‑Aldrich AldrichCPR enables on‑demand derivatization at the terminal amine for focused library synthesis without requiring de novo aldehyde–thiosemicarbazide condensation.

Bidentate S,N-Donor Ligand for Transition Metal Coordination

The compound (ebtsc) has been experimentally validated as a bidentate ligand coordinating Mn(II) and Ni(II) through thioketo sulfur and azomethine nitrogen, giving high‑spin Ni(II) and paramagnetic Mn(II) complexes [1]. This S,N‑donor set differentiates ebtsc from the corresponding semicarbazone (ebsc), which binds via the carbonyl oxygen [1], enabling procurement decisions based on targeted donor‑atom preferences for metallodrug design or homogeneous catalysis.

Crystallization Studies Leveraging Known Structural Data

With a published single‑crystal X‑ray structure (orthorhombic, Aba2, R=0.0414) confirming near‑planar molecular geometry and specific intermolecular van der Waals contacts (nearest distance 3.647 Å) [1], 2‑ethoxybenzaldehyde thiosemicarbazone is among the few benzaldehyde thiosemicarbazones with a solved crystal structure of the uncomplexed parent ligand. This makes it suitable for co‑crystallization screens, solid‑state stability assessments, and computational crystal‑structure prediction validation where structural benchmarks are required.

Application
Selection Property
Validation Focus
Positional isomer SAR control
Ortho‑ethoxy substitution
Regiochemistry‑dependent SAR interpretation
N4‑derivatized library precursor
Unsubstituted terminal amine
Derivatization versatility verification
Transition metal coordination
Bidentate S,N‑donor motif
Metal‑coordination behavior review
Crystallization benchmark
Published single‑crystal structure
Solid‑state conformation validation
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